Locustatachykinin II

Beschreibung

Eigenschaften

CAS-Nummer |

126985-98-6 |

|---|---|

Molekularformel |

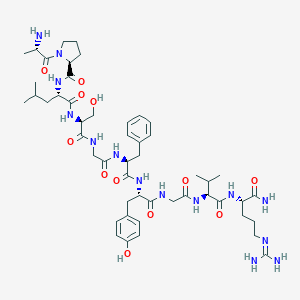

C50H76N14O12 |

Molekulargewicht |

1065.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |

InChI-Schlüssel |

OPJHAGZHVNQOSR-ZAHKTKHZSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |

Sequenz |

APLSGFYGVR |

Synonyme |

Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin II protein, Locusta migratoria Lom-TK-II protein, Locusta migratoria LomTK-II protein, Locusta migratoria |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Locustatachykinin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Locustatachykinin II (Lom-TK-II), a key neuropeptide in the locust, Locusta migratoria. The methodologies and findings detailed herein are primarily based on the pioneering research published by Schoofs et al. in 1990, which first identified this member of the tachykinin peptide family in insects.

Core Data Summary

The isolation of this compound was a significant biochemical undertaking, requiring a large quantity of starting biological material to yield a small amount of purified peptide. The quantitative data from the original isolation is summarized below, providing a clear perspective on the scale of the effort and the low abundance of this neuropeptide.

| Parameter | Value | Reference |

| Starting Biological Material | 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes | [1] |

| Species | Locusta migratoria | [1] |

| Final Yield of Lom-TK-II | 5.3 µg | [1] |

| Estimated Content per Complex | ~0.6 ng | [1] |

| Molecular Weight (from sequence) | ~1100 Da | [1] |

| Amino Acid Sequence | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ | [1][2][3] |

Experimental Protocols

The successful isolation and characterization of this compound hinged on a series of meticulous experimental procedures, from tissue extraction to final sequencing. The key protocols are detailed below.

Tissue Extraction and Pre-purification

-

Tissue Dissection: 9,000 brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes were manually dissected from the locust, Locusta migratoria.[1]

-

Extraction: The collected tissues were extracted in a solution of methanol, water, and acetic acid in a 90:9:1 ratio.[1]

-

Initial Cleanup: The crude extract was then prepurified using Sep-pak cartridges to remove lipids and other interfering substances before proceeding to high-performance liquid chromatography (HPLC).[1]

Multi-step HPLC Purification

A sequential four-step HPLC protocol was employed to purify Lom-TK-II from the complex biological extract. The biological activity of the fractions was monitored at each stage using a bioassay.

-

Step 1: Phenyl Reverse-Phase HPLC

-

Step 2: C18 Reverse-Phase HPLC

-

Step 3: C8 Reverse-Phase HPLC

-

Step 4: Gel Filtration HPLC

Biological Activity Assay

Throughout the purification process, the presence of myotropic peptides was detected by their effect on the spontaneous contractions of the hindgut (proctodeum) of the cockroach, Leucophaea maderae.[1] This heterologous bioassay proved to be a sensitive and reliable method for tracking the biological activity of the locustatachykinins.[1] Fractions that caused an increase in the frequency or amplitude of muscle contractions were considered active and subjected to further purification. The locust oviduct was also used as a bioassay, with Lom-TK-II stimulating contractions at concentrations of 2.4 ± 0.3 x 10⁻⁹ M.[1]

Amino Acid Analysis and Sequencing

-

Amino Acid Analysis: The amino acid composition of the purified peptide was determined using the Waters Pico Tag method. This involved hydrolyzing the peptide samples in gaseous HCl, derivatizing the amino acids with phenylisothiocyanate (PITC), and analyzing the derivatives.[1] The molar ratio composition for Lom-TK-II was determined to be: Ser (1), Gly (2), Arg (1), Ala (1), Pro (1), Tyr (1), Val (1), Leu (1), and Phe (1).[3]

-

Sequencing: The primary structure of the peptide was determined by automated Edman degradation using an Applied Biosystems Gas/Liquid Phase Sequencer (470a).[1] This analysis yielded the amino acid sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg.[3] The C-terminal amidation was confirmed by comparing the HPLC retention time of the natural peptide with a synthetic version of the amidated peptide.[1]

Visualized Workflows and Pathways

To further elucidate the experimental process and the biological context of this compound, the following diagrams are provided.

References

Locustatachykinin II: A Comprehensive Technical Guide on its Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Locustatachykinin II (Lom-TK-II), an insect neuropeptide from the tachykinin family. It covers the peptide's amino acid sequence, its three-dimensional structure, the experimental methodologies used for its characterization, and its associated signaling pathways. This document is intended to be a valuable resource for researchers in the fields of neuroscience, entomology, and pharmacology, as well as for professionals involved in the development of novel insecticides and therapeutic agents.

Amino Acid Sequence and Physicochemical Properties

This compound is a decapeptide with a C-terminal amidation, a common feature for many bioactive peptides.[1][2] The primary structure was determined by gas-phase sequence analysis.[2]

Table 1: Amino Acid Sequence of this compound [1][2]

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Alanine | A |

| 2 | Proline | P |

| 3 | Leucine | L |

| 4 | Serine | S |

| 5 | Glycine | G |

| 6 | Phenylalanine | F |

| 7 | Tyrosine | Y |

| 8 | Glycine | G |

| 9 | Valine | V |

| 10 | Arginine | R |

| C-terminus | Amidated | -NH2 |

Full Sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₀H₇₆N₁₄O₁₁ |

| Molecular Weight | 1077.2 g/mol |

| Isoelectric Point (pI) | 9.85 (Predicted) |

| Grand Average of Hydropathicity (GRAVY) | -0.450 (Predicted) |

Three-Dimensional Structure

As of the latest available data, an experimentally determined three-dimensional structure of this compound through methods such as X-ray crystallography or NMR spectroscopy has not been deposited in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its potential conformation.

Predicted 3D Structure

Due to the absence of an experimentally determined structure, a predicted three-dimensional model of this compound is presented here. This model was generated using the PEP-FOLD peptide structure prediction server, which utilizes a de novo approach based on a structural alphabet.[3][4] It is important to note that this is a theoretical model and awaits experimental validation.

In silico modeling suggests that this compound, like other small neuropeptides, is likely to be flexible in solution, adopting a range of conformations. The predicted structure may represent a low-energy state that could be relevant for its interaction with its receptor.

Experimental Protocols

The characterization of this compound involved a series of meticulous experimental procedures, from its isolation from locust brains to the determination of its primary structure.

Isolation of this compound

The isolation of this compound from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the locust, Locusta migratoria, was a multi-step process.[2]

Amino Acid Sequence Determination

The primary structure of the purified peptide was determined using the following methods:[2]

-

Amino Acid Analysis: The peptide was hydrolyzed, and the constituent amino acids were derivatized with phenylisothiocyanate (PITC). The resulting PITC-amino acids were then separated and quantified by reversed-phase HPLC to determine the amino acid composition.

-

Gas-Phase Edman Degradation: The purified peptide was subjected to automated Edman degradation using a gas-phase sequencer. This process sequentially removes amino acid residues from the N-terminus, which are then identified by HPLC, allowing for the determination of the amino acid sequence.

-

C-terminal Amidation Analysis: The presence of a C-terminal amide was confirmed by comparing the retention time of the natural peptide with that of a synthetic peptide with a free carboxyl C-terminus during HPLC analysis.

Signaling Pathway

Locustatachykinins, including this compound, are known to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[5][6] While a specific receptor for this compound has been localized in the locust nervous system, the detailed downstream signaling cascade is understood through the characterization of related insect tachykinin receptors.[7]

The binding of this compound to its receptor is believed to activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. In some systems, tachykinin signaling can also lead to an increase in cyclic AMP (cAMP) levels.[8]

Biological Function and Significance

Locustatachykinins are pleiotropic neuropeptides with a wide range of functions in insects. They are notably involved in the regulation of muscle contraction, particularly in the gut and reproductive tissues.[2][8] The widespread distribution of locustatachykinin-like immunoreactive neurons in the locust brain suggests their role as important neurotransmitters or neuromodulators in the central nervous system.[9] Furthermore, there is evidence that locustatachykinins can induce the release of adipokinetic hormone, indicating a role in metabolic regulation.[10]

The conservation of the C-terminal sequence motif among tachykinins across different phyla highlights their evolutionary importance.[8] For drug development professionals, the insect tachykinin signaling system presents a potential target for the development of novel and specific insecticides that would have minimal off-target effects on vertebrates. Understanding the structure-activity relationships of this compound and its interaction with its receptor is a critical step towards this goal.

References

- 1. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 5. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metaphactory [semopenalex.org]

- 7. Immunolocalization of a tachykinin-receptor-like protein in the central nervous system of Locusta migratoria migratorioides and neobellieria bullata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evidence that locustatachykinin I is involved in release of adipokinetic hormone from locust corpora cardiaca - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of Locustatachykinin II in Insect Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin II (Lom-TK-II), a member of the tachykinin family of neuropeptides, plays a pivotal role in regulating a diverse array of physiological processes in insects. First isolated from the locust, Locusta migratoria, this decapeptide has been the subject of extensive research, revealing its functions as a potent myotropin, a neuromodulator in the central nervous system, and a regulator of metabolic and immune responses. This technical guide provides an in-depth overview of the core functions of this compound, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Functions and Physiological Effects

This compound is primarily recognized for its potent myotropic activity on visceral muscles. It is also implicated in a range of other physiological processes, including neurotransmission, metabolic regulation, and immune modulation.

Myotropic Function

Lom-TK-II induces contractions in various insect visceral muscles, a function analogous to the role of vertebrate tachykinins in smooth muscle motility.[1][2] The sensitivity to Lom-TK-II varies across different muscle tissues and insect species.

Table 1: Myotropic Effects of this compound on Insect Visceral Muscles

| Insect Species | Tissue | Effect | Threshold Concentration (M) | Reference |

| Leucophaea maderae (Cockroach) | Hindgut | Increased spontaneous contractions | 1.5 ± 0.18 x 10⁻¹⁰ | [3] |

| Locusta migratoria (Locust) | Foregut | Increased spontaneous contractions | 3.2 ± 0.3 x 10⁻⁹ | [3] |

| Locusta migratoria (Locust) | Oviduct | Stimulation of contractions | 2.4 ± 0.3 x 10⁻⁹ | [3] |

Note: Data represents the concentration at which a response was first observed.

Neuromodulatory Roles

The widespread distribution of locustatachykinin-like immunoreactive neurons throughout the insect central nervous system suggests a significant role in neurotransmission and neuromodulation.[2]

Immunomodulatory Function

Recent studies have highlighted the involvement of tachykinin-related peptides in the insect immune system. In the mealworm beetle, Tenebrio molitor, a tachykinin-related peptide (Tenmo-TRP-7) has been shown to modulate the expression of immune-related genes.[4]

Table 2: Immunomodulatory Effects of a Tachykinin-Related Peptide in Tenebrio molitor

| Treatment | Concentration (M) | Time Point | Effect on Gene Expression | Reference |

| Tenmo-TRP-7 | 10⁻⁸ | 24 hours | Regulation of cellular response genes | [4] |

| Tenmo-TRP-7 | 10⁻⁶ | 24 hours | Downregulation of humoral response genes (e.g., attacin 2, tenecin 3, Toll receptor) | [4] |

Signaling Pathway of this compound

This compound exerts its effects by binding to a G protein-coupled receptor (GPCR).[1][5] Activation of this receptor initiates a downstream signaling cascade involving the production of second messengers, ultimately leading to a physiological response. The primary signaling pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and there is also evidence for the stimulation of cyclic AMP (cAMP) accumulation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Insect Visceral Muscle Contraction Assay

This protocol describes the measurement of myotropic activity of this compound on isolated insect visceral muscle.

Materials:

-

Insect saline solution (e.g., for Locusta migratoria: 9.82 g/L NaCl, 0.48 g/L KCl, 0.73 g/L MgCl₂·6H₂O, 0.47 g/L CaCl₂·2H₂O, 0.95 g/L NaH₂PO₄, 0.18 g/L NaHCO₃, 4 g/L glucose)

-

Isolated insect tissue (e.g., locust oviduct or foregut)

-

Force transducer system

-

Data acquisition system

-

Dissection tools

-

Perfusion chamber

-

Synthetic this compound

Procedure:

-

Dissect the desired visceral muscle (e.g., oviduct) from the insect in cold saline.

-

Mount the tissue in a perfusion chamber filled with insect saline, attaching one end to a fixed point and the other to a force transducer.

-

Allow the muscle to equilibrate until a stable baseline of spontaneous contractions is recorded.

-

Introduce this compound into the perfusion chamber at various concentrations.

-

Record the changes in contraction frequency and amplitude using the data acquisition system.

-

Wash the tissue with fresh saline between applications of different concentrations to allow for recovery.

-

Analyze the data to determine threshold concentrations and, if possible, construct a dose-response curve to calculate the EC₅₀ value.

Receptor Binding Assay

This protocol outlines a method for characterizing the binding of this compound to its receptor using a radioligand binding assay.

Materials:

-

Insect cell line expressing the Locustatachykinin receptor (e.g., Sf9 or S2 cells) or insect tissue homogenates

-

Radiolabeled tachykinin analog (e.g., ¹²⁵I-labeled peptide)

-

Unlabeled this compound

-

Binding buffer

-

Cell harvesting and membrane preparation reagents

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture and harvest insect cells expressing the receptor.

-

Lyse the cells and homogenize to isolate the cell membranes.

-

Centrifuge to pellet the membranes and resuspend in binding buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, radiolabeled ligand, and varying concentrations of unlabeled this compound (for competition assay).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through a glass fiber filter to trap the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Perform saturation binding experiments to determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand.

-

Analyze competition binding data to determine the inhibition constant (Ki) of this compound.

-

Quantification of Second Messengers

This protocol provides a general framework for measuring changes in intracellular second messenger levels (cAMP and IP₃) in response to this compound stimulation.

Materials:

-

Insect cell line expressing the Locustatachykinin receptor

-

This compound

-

Commercial ELISA or radioimmunoassay kits for cAMP and IP₃

-

Cell lysis buffer

-

Plate reader or appropriate detection instrument

Procedure:

-

Culture insect cells in a multi-well plate.

-

Stimulate the cells with varying concentrations of this compound for different time periods.

-

Lyse the cells to release the intracellular contents.

-

Follow the manufacturer's instructions for the specific cAMP or IP₃ assay kit to quantify the second messenger levels in the cell lysates.

-

Measure the absorbance or radioactivity using a plate reader or other suitable instrument.

-

Normalize the second messenger levels to the protein concentration of the cell lysate.

Gene Expression Analysis by RNA-Seq

This protocol describes a workflow for analyzing changes in gene expression in response to this compound using RNA sequencing.

Materials:

-

Insects or insect tissues of interest

-

This compound

-

RNA extraction kit

-

RNA sequencing library preparation kit

-

Next-generation sequencing platform

-

Bioinformatics software for data analysis

Procedure:

-

Sample Preparation:

-

Treat insects or isolated tissues with this compound or a control solution.

-

Extract total RNA from the samples using a suitable RNA extraction kit.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol.

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Read Mapping: Align the high-quality reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment.

-

Functional Annotation: Perform gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.

-

Conclusion and Future Directions

This compound is a pleiotropic neuropeptide with a significant impact on insect physiology. Its well-established myotropic function, coupled with emerging roles in neuromodulation and immunity, makes it a compelling target for further investigation. The development of selective agonists and antagonists for the this compound receptor will be instrumental in dissecting its precise physiological functions and could pave the way for novel strategies in pest management and the development of insect-specific pharmaceuticals. Future research should focus on obtaining comprehensive dose-response data for its various effects, further elucidating the downstream components of its signaling pathway, and exploring its function in a wider range of insect species.

References

- 1. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Tachykinin-related peptides modulate immune-gene expression in the mealworm beetle Tenebrio molitor L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a receptor for insect tachykinin-like peptide agonists by functional expression in a stable Drosophila Schneider 2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Cloning of the Locustatachykinin II Gene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the core methodologies for identifying and cloning the Locustatachykinin II (Lom-TK-II) gene from the migratory locust, Locusta migratoria. It details the experimental protocols, summarizes key quantitative data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

Locustatachykinin I and II (Lom-TK-I and Lom-TK-II) are neuropeptides isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria.[1][2] These peptides belong to the tachykinin family, which are known for their myotropic and neuromodulatory functions in both vertebrates and invertebrates.[1][3] Lom-TK-II, a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂, has been shown to be a potent stimulator of visceral muscle contractions in insects.[1][2] Understanding the genetic basis of Lom-TK-II production and its signaling pathways is crucial for the development of novel insect control agents and for advancing our knowledge of insect physiology.

Gene Identification and Cloning Strategies

The identification and cloning of the gene encoding the Lom-TK-II precursor can be achieved through a combination of bioinformatics and molecular biology techniques. The availability of the Locusta migratoria genome and extensive transcriptome datasets has streamlined this process, moving from traditional library screening to more targeted in silico and PCR-based approaches.[4]

In Silico Identification from Genome and Transcriptome Databases

The primary step involves searching publicly available Locusta migratoria genome and expressed sequence tag (EST) databases for sequences encoding the Lom-TK-II peptide.

Experimental Protocol: In Silico Gene Identification

-

TBlastN Search: Use the known amino acid sequence of Lom-TK-II (APLSGFYGV R) as a query in a TBlastN search against the Locusta migratoria transcriptome shotgun assembly (TSA) and EST databases available on NCBI. This will identify transcripts that potentially encode the Lom-TK precursor protein.

-

Precursor Annotation: Analyze the identified transcripts for open reading frames (ORFs) that encode a signal peptide followed by the Lom-TK-II sequence. Tachykinin precursors typically contain multiple tachykinin-related peptides, which are flanked by conserved cleavage sites (e.g., KR, RR). A study by Clynen et al. (2006) successfully used this method to annotate the tachykinin precursor in Locusta migratoria from an EST database.[5]

-

Genomic Localization: Once a candidate transcript is identified, use its sequence to perform a BLASTN search against the Locusta migratoria genome assembly to determine the gene's locus, including its exon-intron structure.

cDNA Cloning by PCR and RACE

Following in silico identification, the full-length cDNA of the Lom-TK-II precursor gene can be cloned from locust CNS tissue.

Experimental Protocol: Full-Length cDNA Cloning

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the brain and subesophageal ganglion of Locusta migratoria using a suitable method (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

-

PCR Amplification: Design gene-specific primers based on the 5' and 3' untranslated regions (UTRs) of the predicted transcript. Perform PCR using the synthesized cDNA as a template to amplify the full-length coding sequence.

-

Rapid Amplification of cDNA Ends (RACE): If the full-length sequence is not obtained, perform 5' and 3' RACE to amplify the unknown ends of the transcript. This involves ligating an adapter to the cDNA and using a combination of an adapter-specific primer and a gene-specific primer for PCR.

-

Cloning and Sequencing: Ligate the purified PCR products into a cloning vector (e.g., pGEM-T Easy) and transform into competent E. coli cells. Sequence multiple clones to obtain a consensus sequence and confirm the identity of the Lom-TK-II precursor gene.

Workflow for this compound Gene Cloning

Caption: Workflow for the identification and cloning of the Lom-TK-II gene.

Quantitative Analysis of Gene Expression

Quantitative real-time PCR (qPCR) is the standard method for analyzing the expression levels of the Lom-TK-II gene in different tissues and at various developmental stages of Locusta migratoria.

Experimental Protocol: Quantitative Real-Time PCR (qPCR)

-

Tissue Dissection and RNA Extraction: Dissect various tissues (e.g., brain, subesophageal ganglion, midgut, fat body, ovaries, testes) from different developmental stages (nymphal instars, adults) of L. migratoria. Immediately extract total RNA to preserve transcript integrity.

-

cDNA Synthesis: Synthesize first-strand cDNA from equal amounts of total RNA for each sample using a high-fidelity reverse transcriptase.

-

Primer Design and Validation: Design qPCR primers that amplify a short region (100-200 bp) of the Lom-TK-II gene. Validate the primer efficiency through a standard curve analysis using a serial dilution of cDNA.

-

qPCR Reaction: Perform qPCR using a SYBR Green-based detection method. Include a no-template control and a no-reverse-transcriptase control to check for contamination.

-

Data Analysis: Normalize the expression of the Lom-TK-II gene to one or more validated reference genes (e.g., actin, GAPDH) and calculate the relative expression levels using the 2-ΔΔCt method.

This compound Signaling Pathway

Insect tachykinins, including Lom-TK-II, are known to act through G-protein coupled receptors (GPCRs), leading to the activation of intracellular signaling cascades. While the specific receptor for Lom-TK-II in Locusta migratoria has not been functionally cloned and characterized, studies on tachykinin receptors in other insects, such as Drosophila melanogaster and the stable fly Stomoxys calcitrans, provide a well-established model for its likely signaling pathway.[5][6] This typically involves the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5][6]

Proposed Signaling Pathway of this compound

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization and expression profiles of neuropeptide precursors in the migratory locust - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of STKR, an insect G protein-coupled receptor for tachykinin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Locustatachykinin II: A Comprehensive Technical Guide to its Expression in the Locust Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinin II (Lom-TK-II) is a member of the tachykinin family of neuropeptides, which are known to be multifunctional signaling molecules in both vertebrates and invertebrates.[1][2] In insects, these peptides are involved in a variety of physiological processes, including muscle contraction, pheromone production, and the regulation of homeostasis.[3] Lom-TK-II, along with its counterpart Locustatachykinin I (Lom-TK-I), was first isolated from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the migratory locust, Locusta migratoria.[1][2] This guide provides an in-depth overview of the expression of Lom-TK-II within the locust nervous system, presenting quantitative data, detailed experimental methodologies, and a proposed signaling pathway to serve as a resource for researchers and professionals in drug development.

Data Presentation: Quantitative Expression of Locustatachykinin

The distribution of Locustatachykinin (Lom-TK) is widespread throughout the locust nervous system, with varying concentrations in different tissues. The following tables summarize the quantitative data on Lom-TK expression, primarily focusing on Lom-TK-I and Lom-TK-II, as antibodies used for quantification often recognize both isoforms.

| Tissue | Species | Quantity of Lom-TK-II | Method | Reference |

| Brain-Corpora Cardiaca-Corpora Allata-Suboesophageal Ganglion Complex | Locusta migratoria | ~0.6 ng per complex | HPLC and Amino Acid Analysis | [1] |

| Midgut (Female) | Locusta migratoria | Two to three times more than male | Radioimmunoassay (RIA) | [4] |

Table 1: Quantitative Analysis of this compound in Specific Locust Tissues. This table highlights the concentration of Lom-TK-II found in the central nervous system and the relative abundance in the midgut, indicating a potential role in both neural signaling and gut function.

| Nervous System Region | Species | Number of Lom-TK-Immunoreactive Neurons | Method | Reference |

| Brain (Total) | Locusta migratoria | ~800 | Immunohistochemistry | [5] |

| - Protocerebrum | Locusta migratoria | Present | Immunohistochemistry | [5] |

| - Deutocerebrum | Locusta migratoria | Present | Immunohistochemistry | [5] |

| - Tritocerebrum | Locusta migratoria | Present | Immunohistochemistry | [5] |

| Optic Lobes | Locusta migratoria | Present | Immunohistochemistry | [5] |

| Frontal Ganglion | Locusta migratoria | Present | Immunohistochemistry | [5] |

| Central Complex | Schistocerca gregaria | At least 66 | Immunohistochemistry | [6] |

| Thoracic Ganglia | Leucophaea maderae (Cockroach) | 6 per ganglion | Immunohistochemistry | [7] |

| Abdominal Ganglia (unfused) | Leucophaea maderae (Cockroach) | 2 per ganglion | Immunohistochemistry | [7] |

Table 2: Distribution of Locustatachykinin-like Immunoreactive Neurons in the Insect Central Nervous System. This table provides a semi-quantitative overview of the number and location of neurons expressing Lom-TK-like peptides. While some data is from a related insect species, it offers valuable insight into the likely distribution within locusts. The widespread presence of these neurons suggests their integral role in signal processing and transfer.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide comprehensive protocols for key experiments used to study this compound expression.

Immunohistochemistry for this compound Localization

This protocol is adapted from established methods for neuropeptide localization in the insect brain and can be optimized for Lom-TK-II.

1. Tissue Preparation:

-

Dissect the brain and other nervous tissues from adult locusts (Locusta migratoria or Schistocerca gregaria) in cold locust saline (e.g., 150 mM NaCl, 5 mM KCl, 5 mM CaCl2, 2 mM MgCl2, 4 mM NaHCO3, 10 mM Hepes, 25 mM sucrose, pH 7.1).

-

Fix the tissue in 4% paraformaldehyde in 0.1 M phosphate-buffered saline (PBS) at 4°C for 12-24 hours.

-

Wash the tissue thoroughly in PBS (3 x 10 minutes).

-

Cryoprotect the tissue by incubating in a sucrose/PBS solution with increasing concentrations (10%, 20%, 30%) until the tissue sinks at each step.

-

Embed the tissue in an appropriate medium (e.g., OCT compound) and freeze at -80°C.

-

Section the frozen tissue at 10-20 µm using a cryostat and mount on gelatin-coated slides.

2. Immunohistochemical Staining:

-

Wash the sections with PBS containing 0.3% Triton X-100 (PBST) for 3 x 10 minutes.

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBST) for 1-2 hours at room temperature.

-

Incubate the sections with the primary antibody against Locustatachykinin (an antibody that recognizes both Lom-TK-I and -II is commonly used) diluted in the blocking solution overnight at 4°C. Optimal antibody concentration should be determined empirically.

-

Wash the sections with PBST for 3 x 10 minutes.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) diluted in PBST for 2 hours at room temperature in the dark.

-

Wash the sections with PBST for 3 x 10 minutes and then with PBS for 10 minutes in the dark.

-

Mount the coverslips with an anti-fade mounting medium.

-

Visualize the staining using a fluorescence or confocal microscope.

In Situ Hybridization for this compound mRNA Localization

This protocol provides a method to visualize the cells actively transcribing the Lom-TK-II gene.

1. Probe Preparation:

-

Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Lom-TK-II mRNA sequence. A sense probe should also be prepared as a negative control.

2. Tissue Preparation:

-

Prepare tissue sections as described in the immunohistochemistry protocol (steps 1a-1e).

3. Hybridization:

-

Pre-treat sections with proteinase K to improve probe penetration.

-

Pre-hybridize the sections in a hybridization buffer without the probe for 1-2 hours at a specific hybridization temperature (e.g., 55-65°C).

-

Hybridize the sections with the DIG-labeled antisense probe in the hybridization buffer overnight at the hybridization temperature in a humidified chamber.

4. Post-Hybridization Washes and Detection:

-

Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

-

Wash the sections in a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).

-

Block non-specific binding with a blocking solution.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

-

Wash the sections thoroughly with MABT.

-

Equilibrate the sections in a detection buffer.

-

Incubate the sections in a substrate solution containing NBT/BCIP in the dark until the desired color develops.

-

Stop the reaction by washing with distilled water.

-

Dehydrate the sections through an ethanol series, clear with xylene, and mount with a suitable mounting medium.

Quantitative Mass Spectrometry for this compound

This workflow outlines the general steps for the quantification of Lom-TK-II in locust nervous tissue using mass spectrometry.

1. Sample Preparation:

-

Dissect specific ganglia or regions of the nervous system.

-

Extract peptides using an appropriate solvent (e.g., acidified methanol).

-

Purify and concentrate the peptide extract using solid-phase extraction (SPE).

2. Mass Spectrometry Analysis:

-

Analyze the peptide extract using a high-resolution mass spectrometer (e.g., MALDI-TOF/TOF or ESI-QTOF) coupled with a liquid chromatography system (LC-MS/MS).

-

For quantification, a stable isotope-labeled internal standard of Lom-TK-II should be added to the sample prior to extraction.

-

Acquire data in a targeted manner, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically measure the signal from the endogenous and labeled Lom-TK-II.

3. Data Analysis:

-

Process the mass spectrometry data using specialized software.

-

Generate a standard curve using known concentrations of the Lom-TK-II standard.

-

Quantify the amount of Lom-TK-II in the sample by comparing the signal intensity of the endogenous peptide to that of the internal standard.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway for this compound, based on studies of tachykinin receptors in other insect species. It is hypothesized that Lom-TK-II binds to a G protein-coupled receptor (GPCR), leading to the activation of phospholipase C and subsequent downstream signaling events.

Caption: Hypothetical signaling cascade of this compound.

Experimental Workflow for this compound Research

This diagram outlines a logical workflow for investigating the expression and function of this compound.

Caption: Research workflow for this compound studies.

Conclusion

This compound is a significant neuropeptide with a broad distribution throughout the locust nervous system, suggesting its involvement in a multitude of physiological functions. This guide has synthesized the current knowledge on its quantitative expression, provided detailed experimental protocols for its study, and proposed a signaling pathway based on related insect systems. For researchers in neurobiology and professionals in drug development, understanding the intricacies of the this compound system offers a promising avenue for the development of novel and specific insect control agents. Further research, particularly in the characterization of the locust-specific tachykinin receptors and the in vivo functional roles of Lom-TK-II, will be crucial in fully elucidating the importance of this neuropeptide.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides in the locusts, Locusta migratoria and Schistocerca gregaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect myotropic peptides: differential distribution of locustatachykinin- and leucokinin-like immunoreactive neurons in the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunocytochemical demonstration of locustatachykinin-related peptides in the central complex of the locust brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abundant distribution of locustatachykinin-like peptide in the nervous system and intestine of the cockroach Leucophaea maderae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pro-Motility Role of Locustatachykinin II in the Insect Gut: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Locustatachykinin II (Lom-TK-II), a member of the tachykinin-related peptide family in insects, plays a significant role in the regulation of gut motility. This technical guide provides an in-depth analysis of the physiological actions of Lom-TK-II on the insect digestive tract, its underlying signaling mechanisms, and detailed protocols for its experimental investigation. Lom-TK-II exerts a myostimulatory effect on the insect gut, increasing the frequency and amplitude of muscle contractions. This action is mediated through G-protein coupled receptors, leading to the activation of downstream second messenger pathways involving intracellular calcium and cyclic AMP. Understanding the function of Lom-TK-II and its signaling cascade offers potential avenues for the development of novel insect pest control agents targeting gut function.

Introduction

Insect gut motility is a complex physiological process essential for digestion, nutrient absorption, and excretion. It is regulated by a sophisticated interplay of neuronal and hormonal signals, with neuropeptides acting as key modulators. The tachykinin-related peptides are a conserved family of neuropeptides found throughout the animal kingdom that are involved in a variety of physiological processes, including muscle contraction. In insects, this family includes the locustatachykinins (Lom-TKs), which have been shown to be potent stimulators of visceral muscle contractions.

This guide focuses specifically on this compound (Lom-TK-II), a decapeptide originally isolated from the locust, Locusta migratoria.[1][2] We will explore its structure, physiological effects on gut motility, the receptors and signaling pathways it activates, and provide detailed experimental methodologies for its study.

Physiological Role of this compound in Insect Gut Motility

Lom-TK-II is a potent myotropic peptide that stimulates contractions of the insect gut, including the foregut, midgut, and hindgut.[1] Its primary role is to increase the tone, frequency, and amplitude of spontaneous muscle contractions, thereby influencing the passage of food through the digestive tract.

Myotropic Effects on Different Gut Regions

The effects of Lom-TK-II have been demonstrated in several insect species, most notably in locusts and cockroaches. In Locusta migratoria, synthetic Lom-TK-II stimulates contractions of the foregut.[1] In the cockroach, Leucophaea maderae, the hindgut has been extensively used as a bioassay for tachykinin activity, where Lom-TK-II induces an increase in the frequency and amplitude of spontaneous contractions.[1] Studies on the locust midgut have also shown that locustatachykinins, including isoforms I through IV, stimulate the contraction of circular muscles in a dose-dependent manner.[3]

Quantitative Data on the Myotropic Activity of this compound

The stimulatory effect of Lom-TK-II on insect gut motility is dose-dependent. While comprehensive dose-response curves and EC50 values are not extensively reported in the literature, threshold concentrations for its activity have been established.

| Insect Species | Gut Region | Peptide | Threshold Concentration (M) | Reference |

| Leucophaea maderae | Hindgut | Natural Lom-TK-II | 1.4 ± 0.18 x 10⁻⁹ | [1] |

| Leucophaea maderae | Hindgut | Synthetic Lom-TK-II | 1.5 ± 0.18 x 10⁻⁹ | [1] |

| Locusta migratoria | Foregut | Synthetic Lom-TK-II | 3.2 ± 0.3 x 10⁻⁹ | [1] |

Table 1: Threshold concentrations of this compound for stimulating insect gut contractions.

Signaling Pathway of this compound

The actions of Lom-TK-II on insect gut muscle are initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of muscle cells.[4] While the specific receptor for Lom-TK-II has not been definitively deorphanized in all insect species, studies on related tachykinin receptors in Drosophila melanogaster and other insects provide a model for its signaling cascade.[5][6]

Binding of Lom-TK-II to its receptor is proposed to activate two primary downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of the GPCR leads to the stimulation of phospholipase C. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ is a key event in initiating muscle contraction.

-

Adenylate Cyclase (AC) Pathway: Evidence also suggests that tachykinin receptors can couple to G-proteins that activate adenylate cyclase.[6][7] This leads to an increase in the intracellular concentration of cyclic AMP (cAMP). cAMP, in turn, can activate Protein Kinase A (PKA), which may phosphorylate various downstream targets to modulate muscle contraction. The interplay between the Ca²⁺ and cAMP pathways allows for fine-tuning of the contractile response.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. More than two decades of research on insect neuropeptide GPCRs: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drosophila Tachykininergic Neurons Modulate the Activity of Two Groups of Receptor-Expressing Neurons to Regulate Aggressive Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]

- 7. Peptidergic activation of locust dorsal unpaired median neurons: depolarization induced by locustatachykinins may be mediated by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Locustatachykinin II Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locustatachykinins are a family of neuropeptides found in insects that belong to the broader tachykinin superfamily, which is characterized by a conserved C-terminal amino acid sequence.[1] Locustatachykinin II (Lom-TK-II), isolated from the locust Locusta migratoria, is a decapeptide with the amino acid sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂.[1][2] Like other tachykinins, it is known to exhibit myotropic activity, stimulating contractions in insect visceral muscles.[1][3][4] This guide provides a comprehensive overview of the current understanding of the this compound receptor, drawing on data from homologous insect tachykinin receptors to infer its characteristics and signaling pathways. While the specific receptor for this compound has not yet been definitively cloned and characterized from Locusta migratoria, studies on related insect tachykinin receptors, particularly in Drosophila melanogaster, offer significant insights.

Quantitative Data

Quantitative pharmacological data for the specific this compound receptor from Locusta migratoria is not yet available in the scientific literature. However, data from studies on the Drosophila tachykinin receptor (DTKR), a well-characterized homolog, provides valuable insights into the expected potency of locustatachykinins.

| Ligand | Receptor | Assay Type | EC₅₀ (M) | Reference |

| Drosophila Tachykinin (DTK) | Drosophila Tachykinin Receptor (DTKR) | Calcium Mobilization | 4 x 10⁻⁸ | [5] |

| Inotocin | Tribolium castaneum Inotocin Receptor | Calcium Mobilization | 5 x 10⁻⁹ | [6] |

This table presents data from homologous insect neuropeptide receptors to provide a comparative context for the anticipated potency of this compound.

Signaling Pathways

Tachykinin receptors in insects are G protein-coupled receptors (GPCRs).[7] Upon ligand binding, these receptors are expected to activate downstream signaling cascades, primarily through Gq and potentially Gs G-protein subunits.

The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and the subsequent activation of protein kinase A (PKA).

The following diagrams illustrate the predicted signaling pathways for the this compound receptor.

References

- 1. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular cloning and functional expression of the first two specific insect myosuppressin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and identification of an oxytocin/vasopressin-like receptor and its ligand from insects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. scienceopen.com [scienceopen.com]

A Technical Guide to the Biosynthesis, Processing, and Analysis of the Locustatachykinin II Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current understanding of the biosynthesis and post-translational processing of the Locustatachykinin II (Lom-TK-II) precursor in insects. It details the general enzymatic pathways involved in producing mature neuropeptides, summarizes quantitative biological data, outlines prevalent signaling mechanisms, and provides detailed experimental protocols for the characterization of these molecules.

Putative Biosynthesis and Processing of the Locustatachykinin Precursor

Neuropeptides like this compound are synthesized as part of a larger, inactive precursor protein, often called a prepropeptide.[1] This precursor undergoes a series of enzymatic modifications, primarily within the regulated secretory pathway, to yield the final, biologically active peptides.[2][3] While the specific precursor for Locustatachykinins in Locusta migratoria has not been fully characterized, the processing pathway is presumed to follow a well-established model for neuropeptide biosynthesis.

The process begins with the translation of the precursor mRNA on ribosomes, followed by translocation into the endoplasmic reticulum, where the N-terminal signal peptide is cleaved. The resulting propeptide is then transported through the Golgi apparatus and packaged into dense-core vesicles.[4] Within these vesicles, a cascade of processing enzymes modifies the propeptide.[2][3]

Key Processing Steps:

-

Endoproteolytic Cleavage : The propeptide is cleaved at specific sites, typically pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg), by prohormone convertases (PCs), which are subtilisin-like endoproteases.[5][6] This step releases the immature peptide intermediates from the precursor backbone.

-

Exopeptidase Trimming : The basic residues remaining at the C-terminus of the cleaved peptides are removed by a carboxypeptidase E (CPE)-like enzyme.[1]

-

C-terminal α-Amidation : For most tachykinins, including Lom-TK-II, the biological activity depends on a C-terminal amide group.[7] This modification is catalyzed by a peptidylglycine α-amidating monooxygenase (PAM) enzyme, which converts a C-terminal glycine residue into an amide moiety.[1]

The following diagram illustrates the hypothetical pathway for the biosynthesis and processing of a tachykinin precursor.

Caption: Putative biosynthetic pathway for the Locustatachykinin precursor.

Identified Locustatachykinin Peptides in Locusta migratoria

Four related tachykinin peptides, designated Locustatachykinin I-IV, have been isolated and sequenced from the locust Locusta migratoria.[8][9][10] All share a conserved C-terminal motif, FXGXR-NH2, characteristic of protostome tachykinins, which is crucial for their biological activity.[7]

| Peptide Name | Amino Acid Sequence |

| Locustatachykinin I | Gly-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |

| This compound | Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |

| Locustatachykinin III | Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH₂ |

| Locustatachykinin IV | Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH₂ |

| Source: Data compiled from Schoofs et al., 1990 and Schoofs et al., 1991.[8][9][10] |

Quantitative Biological Activity of this compound

Locustatachykinins are myotropic peptides, meaning they stimulate muscle contractions, particularly in visceral tissues like the gut and reproductive organs.[8][11] The biological potency of synthetic Lom-TK-II has been quantified by determining the threshold concentrations required to elicit a physiological response in various locust tissues.

| Tissue Preparation | Threshold Concentration for Lom-TK-II Activity (M) |

| Locust Foregut | 3.2 ± 0.3 x 10⁻¹⁰ |

| Locust Oviduct | 2.4 ± 0.3 x 10⁻⁹ |

| Source: Data from Schoofs et al., 1990.[8] |

Tachykinin Signaling Pathway

Tachykinins exert their physiological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[7][12] Ligand binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In both vertebrates and invertebrates, tachykinin receptor activation is known to stimulate two primary pathways.[12][13]

-

Phospholipase C (PLC) Pathway : The activated G-protein (typically Gαq) stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][12]

-

Adenylyl Cyclase (AC) Pathway : Receptor activation can also lead to the stimulation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA).[12][13]

These signaling events culminate in a cellular response, such as muscle contraction or hormone release.

Caption: General signaling pathways activated by tachykinin receptors.

Experimental Protocols for Neuropeptide Analysis

The identification and quantification of neuropeptides from biological tissues is a complex process known as neuropeptidomics.[14][15] It requires careful sample preparation to preserve these low-abundance and easily degradable molecules, followed by sensitive analysis, typically using mass spectrometry.[4][16]

Protocol 1: Neuropeptide Extraction from Insect Neural Tissue

This protocol outlines a general method for extracting neuropeptides from locust brain and associated neurosecretory organs.

Materials:

-

Locust brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes.

-

Extraction Solvent: Methanol/Water/Acetic Acid (90:9:1, v/v/v), chilled to -20°C.

-

Homogenizer (e.g., glass-Teflon or ultrasonic).

-

Refrigerated centrifuge (4°C).

-

Centrifuge tubes.

-

Lyophilizer or vacuum concentrator.

Methodology:

-

Dissection: Dissect the desired neural tissue from locusts on a cold plate or in ice-cold saline to minimize enzymatic degradation.

-

Homogenization: Immediately transfer the tissue (e.g., 100 tissue complexes) into a pre-chilled homogenizer containing 2 mL of ice-cold Extraction Solvent. Homogenize thoroughly until no visible tissue fragments remain.

-

Incubation: Incubate the homogenate on ice for 30 minutes to allow for complete peptide extraction.

-

Centrifugation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptide fraction, and transfer it to a new tube.

-

Concentration: Dry the supernatant using a lyophilizer or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 100 µL) of a suitable solvent for subsequent analysis, such as 0.1% formic acid in water. Store at -80°C until analysis.[4]

Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a general workflow for identifying and characterizing neuropeptides from a tissue extract using a data-dependent acquisition (DDA) approach.[4]

Materials:

-

Reconstituted peptide extract.

-

Nano-high-performance liquid chromatography (nano-HPLC) system.

-

Reversed-phase nano-column (e.g., C18).

-

Mobile Phase A: 0.1% formic acid in LC-MS grade water.

-

Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with a nano-electrospray ionization (nESI) source.

-

Database search software (e.g., Mascot, PEAKS).

-

Relevant sequence database (e.g., UniProt with Locusta migratoria entries, or a custom database of known neuropeptide precursors).[4]

Methodology:

-

Sample Injection: Inject an aliquot (e.g., 1-5 µL) of the reconstituted peptide extract onto the nano-HPLC system.

-

Chromatographic Separation: Separate the peptides on the reversed-phase column using a gradient of increasing Mobile Phase B. A typical gradient might run from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min.

-

Mass Spectrometry - MS1 Scan: As peptides elute from the column and are ionized by nESI, the mass spectrometer continuously scans a mass-to-charge (m/z) range (e.g., 350-1800 m/z) to detect the precursor ions of the peptides.

-

Mass Spectrometry - Data-Dependent MS2 Scans (DDA): In real-time, the instrument software selects the most intense precursor ions from the MS1 scan (e.g., the top 10) for fragmentation. Each selected ion is isolated and fragmented (e.g., by collision-induced dissociation, CID), and a tandem mass spectrum (MS2) of the resulting fragment ions is acquired.

-

Data Analysis:

-

The raw MS/MS data are processed to generate peak lists.

-

These peak lists are submitted to a database search engine.

-

The software compares the experimental fragmentation patterns (MS2 spectra) against theoretical fragmentation patterns generated from in-silico digestion of sequences in the specified database.

-

Peptide identifications are assigned based on a scoring algorithm that evaluates the quality of the match.

-

The following diagram provides a high-level overview of the experimental workflow for neuropeptidomics.

Caption: A typical experimental workflow for neuropeptide discovery.

References

- 1. The Neuropeptides - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones | Annual Reviews [annualreviews.org]

- 3. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Processing of peptide and hormone precursors at the dibasic cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Locustatachykinin III and IV: two additional insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The distribution and myotropic activity of locustatachykinin-like peptides in locust midgut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism [frontiersin.org]

- 13. Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

Methodological & Application

Solid-Phase Synthesis of Locustatachykinin II: A Detailed Protocol for Researchers

Application Note

For Research Use Only.

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of Locustatachykinin II (Lom-TK-II), a neuropeptide from the migratory locust, Locusta migratoria. The protocol detailed herein utilizes Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted and robust method for peptide synthesis. This application note is intended for researchers, scientists, and professionals in the field of drug development and neurobiology who require a reliable method for obtaining high-purity this compound for their studies. The described workflow is suitable for automated peptide synthesizers and can also be adapted for manual synthesis.

Introduction

This compound is a member of the tachykinin family of neuropeptides, which are characterized by a conserved C-terminal sequence, -Phe-X-Gly-Leu-Met-NH2. In insects, these peptides are involved in a variety of physiological processes, including muscle contraction, and are therefore of significant interest in the development of novel insecticides and for fundamental studies of insect neurobiology.[1][2] The primary sequence of this compound is Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1][3]

Solid-phase peptide synthesis (SPPS) offers a significant advantage over solution-phase synthesis by simplifying the purification of intermediates. The growing peptide chain is covalently attached to an insoluble resin, allowing for the easy removal of excess reagents and by-products by simple filtration and washing.[4][5] The Fmoc/tBu strategy is based on the use of the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains.[4][6]

This protocol will detail the step-by-step synthesis of this compound on a Rink Amide resin to yield the C-terminally amidated peptide, followed by cleavage and purification.

Materials and Reagents

Resins, Amino Acids, and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM Resin (100-200 mesh) | Various Suppliers | Synthesis Grade |

| Fmoc-Ala-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Pro-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Leu-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Ser(tBu)-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Gly-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Phe-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Tyr(tBu)-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Val-OH | Various Suppliers | Synthesis Grade |

| Fmoc-Arg(Pbf)-OH | Various Suppliers | Synthesis Grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Various Suppliers | Synthesis Grade |

| OxymaPure® (Ethyl cyanohydroxyiminoacetate) | Various Suppliers | Synthesis Grade |

| Piperidine | Various Suppliers | Synthesis Grade |

| N,N-Dimethylformamide (DMF) | Various Suppliers | Peptide Synthesis Grade (Amine-free) |

| Dichloromethane (DCM) | Various Suppliers | ACS Grade |

| Trifluoroacetic acid (TFA) | Various Suppliers | Reagent Grade |

| Triisopropylsilane (TIS) | Various Suppliers | Reagent Grade |

| Diethyl ether (Et2O) | Various Suppliers | ACS Grade |

| Acetonitrile (ACN) | Various Suppliers | HPLC Grade |

| Water | Various Suppliers | HPLC Grade |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Place the Rink Amide AM resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to swell the resin.

-

Treat the resin with 20% piperidine in DMF (v/v) for 1 minute.

-

Drain the solution and treat again with 20% piperidine in DMF for 6 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling

The following steps are repeated for each amino acid in the sequence, starting from the C-terminus (Arginine) to the N-terminus (Alanine).

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

-

Add the coupling activators, DIC (3 equivalents) and OxymaPure (3 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-40 minutes at room temperature. The completion of the reaction can be monitored by a colorimetric test (e.g., Kaiser test).

-

After the coupling is complete, wash the resin with DMF.

Final Fmoc Deprotection

After the final amino acid (Alanine) has been coupled, the N-terminal Fmoc group is removed using the same procedure as in step 1.

Cleavage and Deprotection

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[7]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1-2 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% TFA, is typically used for elution.

-

Monitor the elution at 214 nm and 280 nm.

-

Collect the fractions containing the purified peptide.

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Expected Results

The solid-phase synthesis of this compound, when performed according to this protocol, is expected to yield a high-purity product. The overall yield and purity can vary depending on the efficiency of each coupling and deprotection step, as well as the purification process.

| Parameter | Expected Value |

| Crude Yield | 70-90% |

| Purified Yield | 10-40% |

| Purity (HPLC) | >95% |

| Molecular Mass | ~1101.3 Da |

Note: Yields are highly dependent on the scale of synthesis and the efficiency of each chemical step. The provided values are estimates based on typical Fmoc-SPPS of similar peptides.

Visualization of Workflow and Signaling Pathway

Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Signaling Pathway

Caption: General signaling pathway of tachykinin peptides.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Solid-Phase Synthesis of an Insect Pyrokinin Analog Incorporating an Imidazoline Ring as Isosteric Replacement of a trans Peptide Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. digital.csic.es [digital.csic.es]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Locustatachykinin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic Locustatachykinin II, an insect neuropeptide, using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a decapeptide with the sequence Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2.[1] Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[2] RP-HPLC is the standard and most effective method for purifying peptides to a high degree of homogeneity, which is essential for accurate biological and pharmacological studies.[2][3] This document outlines the necessary materials, equipment, and a step-by-step protocol for achieving high-purity this compound suitable for research and drug development applications.

Introduction

Locustatachykinin I and II are neuropeptides originally isolated from the locust, Locusta migratoria.[1] These peptides show homology to vertebrate tachykinins and exhibit myotropic activity.[1][4] The synthesis of this compound allows for further investigation into its structure-activity relationship, physiological roles, and potential as a pharmacological tool.

The purification of synthetic peptides is a critical step to ensure that the biological activity observed is solely attributable to the target molecule. Reversed-phase HPLC is a powerful technique for separating peptides based on their hydrophobicity.[3][5] The method described here utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient separation and high-resolution purification of this compound.[2][6]

Experimental Protocols

Materials and Equipment

Materials:

-

Crude synthetic this compound

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), sequencing grade

-

0.22 µm syringe filters

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

-

Preparative C18 reversed-phase column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)

-

Analytical C18 reversed-phase column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 250 mm)

-

Lyophilizer (freeze-dryer)

-

Mass spectrometer (for verification)

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

It is crucial to filter and degas the mobile phases before use to prevent column blockage and ensure a stable baseline.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is recommended to optimize the separation on an analytical scale to determine the retention time of this compound and the resolution from its impurities.[6]

-

Dissolve a small amount of the crude peptide in Mobile Phase A.

-

Inject 10-20 µL onto the analytical C18 column.

-

Run a linear gradient to elute the peptide. A common starting gradient is 5-65% Mobile Phase B over 30 minutes.[6]

-

Monitor the elution profile at 214 nm or 220 nm, which are optimal for detecting the peptide bond.[2][7]

-

Identify the peak corresponding to the full-length this compound. This is typically the major peak, but confirmation by mass spectrometry is advised.

Preparative HPLC Purification Protocol

-

Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

-

Injection: Load the filtered sample onto the equilibrated column. The loading amount will depend on the column dimensions and the complexity of the crude mixture.

-

Elution and Fraction Collection: Elute the bound peptides using a linear gradient of Mobile Phase B. The gradient should be optimized based on the analytical run to ensure good separation of the target peptide from impurities. A shallow gradient around the elution point of the target peptide will improve resolution.[6] Collect fractions throughout the elution of the main peak and its shoulders.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

-

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white, fluffy powder.

-

Final Quality Control: Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.

Data Presentation

The following tables summarize typical parameters for the HPLC purification of synthetic this compound.

Table 1: Analytical HPLC Parameters

| Parameter | Value |

| Column | C18, 5 µm, 120 Å, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | 214 nm / 220 nm |

| Gradient | 5-65% B over 30 minutes |

| Injection Volume | 20 µL |